Cas no 133745-75-2 (N-(benzenesulfonyl)-S-phenylfluoranesulfonamido)

N-(ベンゼンスルホニル)-S-フェニルフルオランスルホンアミドは、高反応性スルホンアミド化合物であり、有機合成や医薬品中間体としての応用が期待される。特に、フッ素原子とスルホンアミド基を併せ持つ構造的特徴から、高い電子求引性と安定性を兼ね備えており、求核置換反応やカップリング反応における優れた反応性を示す。ベンゼンスルホニル基の導入により、分子の立体障害が調整可能で、反応選択性の制御が容易である点が特長。さらに、結晶性が良好なため精製工程の効率化が可能であり、工業的プロセスへの適応性に優れる。

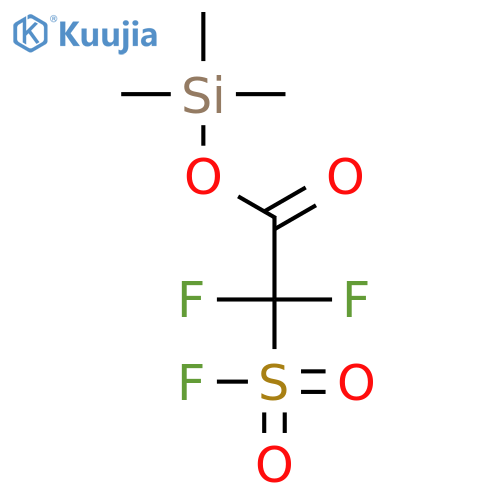

133745-75-2 structure

商品名:N-(benzenesulfonyl)-S-phenylfluoranesulfonamido

CAS番号:133745-75-2

MF:C12H10FNO4S2

メガワット:315.340504169464

MDL:MFCD00144885

CID:64277

PubChem ID:24864479

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 化学的及び物理的性質

名前と識別子

-

- Trimethylsilyl fluorosulfonyldifluoroacetate

- N-Fluorobenzenesulfonimide

- N-Fluorobenzenesulfonimide [Fluorinating Reagent]

- N-Fluorobenzenesulphonimide

- N-Fluorobis(phenylsulfonyl)amine

- N-Fluorodibenzenesulfonimide

- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, NFSI

- NFSI

- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide

- N-Fluorodi(benzenesulfonyl)amine

- N-Fluorodi(benzenesulfonyl)amine,N-Fluorodibenzenesulfonimide,NFSI

- N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide

- NFBS

- N-FLUOROBENZENESULFONAMIDE

- N-FLUORODIBENZENESULFONAMIDE

- N-Fluorobenzenesulfonimide(NFSI)

- N-FluorobenzenesulfonMide (NFA)

- N-(benzenesulfonyl)-S-phenylfluoranesulfonamido

- N-fluoro-N-phenylsulfonylbenzenesulfonamide

- N-Fluorobis(phenylsulfonyl)amine;N-fluorodibenzenesulfonamide;N-Fluorodibenzenesulfonimide

- SY001955

- cid_588007

- CS-D1051

- N-benzenesulfonyl-N-fluorobenzenesulfonamide

- N-fluoro-bis(phenylsulfonyl)amine

- InChI=1/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H

- N-Fluorobenzensulfonimide

- EN300-56237

- Q-201466

- C12H10FNO4S2

- N-fluorodi(benzenesulfonyl)-amine

- CHEMBL1338788

- N-Fluoro Dibenzenesulfonic amide

- HMS3059D10

- SB40754

- DTXSID10343177

- N-fluoro-di(benzenesulfonyl)-amine

- N-Fluorobenzenesulfonimide [MI]

- N-fluoranyl-N-(phenylsulfonyl)benzenesulfonamide

- N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide #

- 38TGL3A00I

- bis(phenylsulfonyl)fluoroamine

- NS00005118

- F0001-0448

- SMR001224404

- AN-584/43417535

- A15201

- BCP00988

- AKOS005254552

- GS-3616

- N-Fluorobenzenesulfonimide, 97%

- N-fluoro benzene sulfonimide

- N-fluorobenzene sulfonimide

- BDBM80338

- N-fluoro-N-(phenylsulfonyl)benzene-sulfonamide

- A26032

- n-fluorodibenzene sulfonamide

- N-(benzenesulfonyl)-N-fluoro-benzenesulfonamide

- (18F)-N-fluorobenzenesulfonimide

- MFCD00144885

- UNII-38TGL3A00I

- AC-1252

- F0335

- n-fluoro-bis (phenylsulfonyl) amine

- 133745-75-2

- MLS001359884

- FD2002

- AM81140

- RLKHFSNWQCZBDC-UHFFFAOYSA-

- N-fluoro benzenesulfonimide

- N-fluorobenzene-sulfonimide

- N-Fluorodi(benzenesulfonyl)amine; N-Fluorodibenzenesulfonimide; NFSI

- N-Fluorobenzenesulfonmide

- BENZENESULFONAMIDE, N-FLUORO-N-(PHENYLSULFONYL)-

- N-FLUOROBIS(PHENYLSULPHONYL)AMINE

- Q27256818

- FT-0643204

- ACCUFLUOR NFSI

- (Phso2)2NF

- N-besyl-N-fluoro-benzenesulfonamide

- SCHEMBL121410

-

- MDL: MFCD00144885

- インチ: 1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H

- InChIKey: RLKHFSNWQCZBDC-UHFFFAOYSA-N

- ほほえんだ: C2=C([S](N([S](C1=CC=CC=C1)(=O)=O)F)(=O)=O)C=CC=C2

- BRN: 5348902

計算された属性

- せいみつぶんしりょう: 315.003528g/mol

- ひょうめんでんか: 0

- XLogP3: 2.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 回転可能化学結合数: 4

- どういたいしつりょう: 315.003528g/mol

- 単一同位体質量: 315.003528g/mol

- 水素結合トポロジー分子極性表面積: 88.3Ų

- 重原子数: 20

- 複雑さ: 461

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色又はクリーム状粉末

- 密度みつど: 1.4466 (estimate)

- ゆうかいてん: 115.0 to 119.0 deg-C

- ふってん: 471.4 °C at 760 mmHg

- フラッシュポイント: 101.7℃

- 屈折率: 1.424

- ようかいど: Very soluble in acetonitrile, dichloromethane or THF and less soluble in toluene.

- PSA: 88.28000

- LogP: 4.11230

- ようかいせい: 未確定

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S37/39

- 福カードFコード:10

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

- リスク用語:R36/37/38

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 115351-5G |

N-Fluorobenzenesulfonimide, 98% |

133745-75-2 | 98% | 5G |

¥ 309 | 2022-04-26 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001955-5g |

N-Fluorobenzenesulfonimide |

133745-75-2 | ≥97% | 5g |

¥25.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001955-1000g |

N-Fluorobenzenesulfonimide |

133745-75-2 | ≥97% | 1000g |

¥660.00 | 2024-07-09 | |

| ChemScence | CS-D1051-1000g |

Accufluor NFSi |

133745-75-2 | ≥98.0% | 1000g |

$161.0 | 2021-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93886-100G |

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido |

133745-75-2 | 97% | 100g |

¥ 99.00 | 2023-03-30 | |

| Enamine | EN300-56237-0.25g |

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido |

133745-75-2 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-56237-1.0g |

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido |

133745-75-2 | 95% | 1g |

$26.0 | 2023-05-03 | |

| Fluorochem | 006185-250g |

N-Fluorobenzenesulfonimide |

133745-75-2 | 98% | 250g |

£60.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D380400-100g |

N-Fluorobenzenesulfonimide |

133745-75-2 | 97% | 100g |

$205 | 2024-05-24 | |

| Apollo Scientific | PC3487-100g |

N-Fluorobenzenesulfonimide |

133745-75-2 | 98% | 100g |

£15.00 | 2025-02-21 |

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:133745-75-2)N-Fluorobenzenesulfonimide

注文番号:sfd9131

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:133745-75-2)N-氟代双苯磺酰胺(NFA)

注文番号:LE8665909

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 関連文献

-

Qiang Gu,Esmail Vessally RSC Adv. 2020 10 16756

-

2. Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonatesWei Chen,Michael T. Flavin,Robert Filler,Ze-Qi Xu J. Chem. Soc. Perkin Trans. 1 1998 3979

-

Sushmita,Trapti Aggarwal,Sonu Kumar,Akhilesh K. Verma Org. Biomol. Chem. 2020 18 7056

-

Fo-Ning Ng,Chun-Ming Chan,Jianbin Li,Mingzi Sun,Yin-Suo Lu,Zhongyuan Zhou,Bolong Huang,Wing-Yiu Yu Org. Biomol. Chem. 2019 17 1191

-

Kai-Li Tan,Tao Dong,Xue-Qiong Zhang,Cheng-Pan Zhang Org. Biomol. Chem. 2020 18 1769

133745-75-2 (N-(benzenesulfonyl)-S-phenylfluoranesulfonamido) 関連製品

- 1717-59-5(2,2-Difluoro-2-(fluorosulfonyl)acetic acid)

- 120801-74-3(Acetic acid, difluoro(fluorosulfonyl)-, propyl ester)

- 120801-76-5(Acetic acid, difluoro(fluorosulfonyl)-, 2-bromoethyl ester)

- 108344-43-0(Acetic acid, difluoro(fluorosulfonyl)-, 2,2,2-trifluoroethyl ester)

- 108795-90-0(Acetic acid, difluoro(fluorosulfonyl)-, 2,2,2-trifluoro-1-methylethyl ester)

- 756-21-8(ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER)

- 113591-64-3(prop-2-enyl 2,2-difluoro-2-fluorosulfonylacetate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:133745-75-2)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:133745-75-2)N-Fluorobenzenesulfonimide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ